N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound featuring two 4-oxoquinazoline moieties linked by a butanamide bridge. The 3-position of one quinazolinone ring is substituted with a propan-2-yl (isopropyl) group, which influences steric and electronic properties.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C23H23N5O3/c1-15(2)28-14-25-20-10-9-16(12-18(20)23(28)31)26-21(29)8-5-11-27-13-24-19-7-4-3-6-17(19)22(27)30/h3-4,6-7,9-10,12-15H,5,8,11H2,1-2H3,(H,26,29) |
InChI Key |
YFVFFZRXEDLBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted Anthranilic Acid Derivatives
The 3-(propan-2-yl)-dihydroquinazolinone core is synthesized via cyclization of N-(2-aminobenzoyl)-isopropylamine.
Procedure :
-
Step 1 : React 2-amino-5-nitrobenzoic acid with isopropylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-amino-5-nitrobenzoyl)-isopropylamine.
-
Step 2 : Reduce the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.
-
Step 3 : Cyclize the intermediate under reflux with formamidine acetate in ethylene glycol monomethyl ether (yield: 68–72%).
Key Data :
Alternative One-Pot Three-Component Assembly
A metal-free approach using arenediazonium salts, nitriles, and bifunctional anilines generates the quinazolinone scaffold.
Procedure :
-
React 2-amino-5-isopropylaminobenzonitrile with in situ-generated N-arylnitrilium ions from 4-nitrobenzenediazonium tetrafluoroborate and acetonitrile.
-
Perform nucleophilic addition and cyclization in dimethyl sulfoxide (DMSO) at 60°C for 12 hours (yield: 65%).
Mechanistic Insight :
The reaction proceeds via sequential C–N bond formations, leveraging the electrophilicity of nitrilium intermediates.
Synthesis of 4-Oxoquinazolin-3(4H)-Ylbutanoic Acid
Oxidative Cyclization of N-Acylated Anthranilamates
Procedure :
-
Condense methyl anthranilate with γ-bromobutyryl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Oxidize the intermediate with potassium permanganate (KMnO₄) in acidic medium to form the quinazolinone ring (yield: 58%).
Optimization Note :
Replacing KMnO₄ with catalytic vanadium oxytrichloride (VOCl₃) improves yield to 74%.
Amide Coupling Strategies
Acid Chloride-Mediated Amidation
Procedure :
-
Convert 4-oxoquinazolin-3(4H)-ylbutanoic acid to its acid chloride using thionyl chloride (SOCl₂) in DMF at 0°C.
-
React with 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-amine in the presence of TEA (yield: 75%).
Reaction Conditions :
Carbodiimide-Based Coupling
Procedure :
-
Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
-
Add the amine component and stir for 24 hours at room temperature (yield: 70%).
Advantage :
Minimizes racemization compared to acid chloride methods.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid chloride | 75% | >95% | Rapid reaction | Moisture-sensitive |
| Carbodiimide | 70% | >90% | Mild conditions | Longer reaction time |
| One-pot assembly | 65% | 85% | Fewer purification steps | Narrow substrate scope |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 10.2 (s, 1H, NH), 8.4 (d, J = 8.0 Hz, 1H, ArH), 7.9–7.6 (m, 4H, ArH), 4.1 (m, 1H, CH(CH₃)₂), 3.2 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 1.8 (m, 2H, CH₂), 1.2 (d, 6H, CH(CH₃)₂).
IR (KBr) :
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
Research indicates that quinazoline derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Some studies suggest that compounds similar to N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Effects : The compound's structure allows it to interact with microbial enzymes, potentially leading to antibacterial or antifungal activity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazoline Core : Utilizing precursors that can undergo cyclization to form the quinazoline structure.
- Introduction of Functional Groups : Adding amide and ketone functionalities through specific reactions such as acylation or oxidation.
- Purification : Techniques like chromatography are employed to isolate the final product with high purity.
Medicinal Chemistry
The compound shows promise in drug development due to its unique structural features that enhance binding properties to biological targets. Potential applications include:
- Cancer Therapy : Investigating its efficacy as a chemotherapeutic agent targeting specific cancer cell lines.
- Infectious Diseases : Exploring its antimicrobial properties against resistant strains of bacteria or fungi.
- Metabolic Disorders : Assessing its role in modulating metabolic pathways for conditions like diabetes.
Research Studies
Several studies have been conducted to evaluate the pharmacodynamics and pharmacokinetics of quinazoline derivatives:
- In vitro Studies : These focus on the compound's effects on cell lines to determine cytotoxicity and mechanism of action.
- In vivo Studies : Animal models are used to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Research aims to optimize the chemical structure for enhanced activity by modifying substituents on the quinazoline ring.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- CAS : 1574326-65-0
- Molecular Formula : C23H23N5O4
- Key Differences : Replaces the propan-2-yl group with a 2-methoxyethyl substituent.
(E)-3-(3-(2-Chloroethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (9b)
- CAS: Not specified
- Molecular Formula : C14H14ClN3O3
- Key Differences : Features a chloroethyl substituent and an acrylamide linker instead of butanamide.
- Impact: The chloroethyl group introduces electrophilic reactivity, which may enhance covalent binding to biological targets.
4-Oxo-N-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidine (BQC1)
- CAS: Not specified
- Key Differences : Incorporates a phenyl group at the 3-position and a carboxamidine linker.
- Impact : The phenyl group increases aromatic stacking interactions, while the carboxamidine linker may enhance hydrogen bonding with enzymatic active sites .
Analogues with Heterocyclic Replacements
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- CAS : 1282104-06-6
- Molecular Formula : C18H19N5O2S
- Key Differences: Replaces one quinazolinone ring with a 1,3,4-thiadiazole moiety.
(E)-3-(3-Aryl-4-oxo-3,4-dihydroquinazolin-7-yl)-N-hydroxyacrylamides
- Key Differences : Substituted with aryl groups (e.g., 2-fluorophenyl, 3-fluorophenyl) and hydroxyacrylamide linkers.
- Impact : Fluorine substituents enhance metabolic stability and electron-withdrawing effects, while the hydroxyacrylamide group chelates zinc in HDAC active sites, boosting inhibitory activity .
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound belonging to the quinazoline derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.36 g/mol. The compound features a quinazoline backbone with various functional groups, including amide and ketone functionalities, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline structure followed by the introduction of functional groups. The general steps include:
- Formation of the Quinazoline Core : Utilizing starting materials that can undergo cyclization reactions.
- Functionalization : Introducing the propan-2-yl and butanamide groups through standard organic synthesis techniques.
- Purification : Employing chromatography techniques to isolate the desired product.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has shown potential against various cancer cell lines, with mechanisms involving:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. For example, preliminary data suggest it may inhibit proliferation in breast (MCF-7) and pancreatic (Panc-1) cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.575 | Apoptosis induction via Caspase activation |
| Panc-1 | 1.400 | Cell cycle arrest at G2/M phase |
Mechanistic Studies
The mechanism of action includes the activation of caspases, which are crucial for apoptosis. For instance, compounds similar to N-[4-oxo...] have been shown to increase levels of active Caspase 3 significantly, indicating a robust apoptotic response.
Other Biological Activities
In addition to anticancer effects, quinazoline derivatives have been reported to exhibit:
- Antimicrobial Activity : Some derivatives demonstrate efficacy against various bacterial strains.
- Anti-inflammatory Properties : Certain studies suggest potential use in treating inflammatory conditions due to their ability to inhibit pro-inflammatory cytokines.
Case Studies
Several case studies highlight the efficacy of quinazoline derivatives in clinical settings:
- Study on MCF-7 Cells : A study found that treatment with a related quinazoline derivative resulted in a significant reduction in cell viability and increased apoptosis markers (e.g., Annexin V staining).
- Panc-1 Cell Line Analysis : Another investigation revealed that treatment led to G2/M phase arrest and activation of apoptotic pathways, corroborating findings from other quinazoline studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and amide coupling. Key steps include:
- Quinazoline Core Formation : Cyclization of substituted anthranilic acid derivatives under acidic or basic conditions to generate the 4-oxoquinazolin-3(4H)-yl moiety .
- Linker Integration : Coupling of the quinazoline units via a butanamide linker using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or DCM .
- Purification : Flash column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product (>95% purity) .
- Table 1 : Common Solvents and Catalysts in Synthesis
| Step | Solvent | Catalyst/Reagent | Yield Range |
|---|---|---|---|
| Cyclization | DMF/EtOH | H₂SO₄ or NaH | 60-75% |
| Amide Coupling | DCM/DMF | EDC, DMAP | 45-65% |
| Final Purification | MeOH/H₂O | C18 Silica (HPLC) | >95% purity |
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., quinazoline aromatic protons at δ 7.5-8.5 ppm) and carbonyl signals (δ 165-175 ppm) .
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and retention time consistency with standards .
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Q. What preliminary biological assays are recommended to assess the compound’s activity?
- Methodological Answer : Initial screens focus on target engagement and cytotoxicity:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
- Cell Viability Assays : Test in cancer cell lines (e.g., MCF-7, A549) via MTT or resazurin assays over 48–72 hours .
- Solubility Testing : Use shake-flask methods in PBS (pH 7.4) to determine thermodynamic solubility for in vivo relevance .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in specific steps?
- Methodological Answer : Systematically troubleshoot using design of experiments (DoE):
- Reaction Temperature : For cyclization steps, elevated temperatures (80–100°C) improve kinetics but may require inert atmospheres to prevent decomposition .
- Catalyst Screening : Replace EDC with HATU or PyBOP for sterically hindered amide couplings, improving yields by 15–20% .
- Byproduct Mitigation : Add molecular sieves or scavenger resins (e.g., trisamine) to absorb excess reagents in coupling steps .
Q. What strategies resolve contradictions between computational predictions and experimental binding data?
- Methodological Answer :
- Docking Validation : Re-run molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for solvation effects .
- Orthogonal Binding Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish specific vs. nonspecific interactions .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., kinase ATP-binding pockets) to validate predicted binding residues .
Q. How to design mechanistic studies to elucidate the compound’s interaction with enzymes?
- Methodological Answer :
- Kinetic Analysis : Perform time-dependent inhibition assays to determine and for irreversible binding modes .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., quinazoline-binding kinases) at 1.8–2.2 Å resolution .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic stability and covalent adduct formation in vitro .
Key Considerations for Experimental Design
- Data Reproducibility : Replicate critical assays (n ≥ 3) and use statistical tools (e.g., ANOVA with Tukey’s post hoc) to validate significance .
- Theoretical Alignment : Align findings with established frameworks (e.g., structure-activity relationships in quinazoline derivatives) to contextualize novel insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
